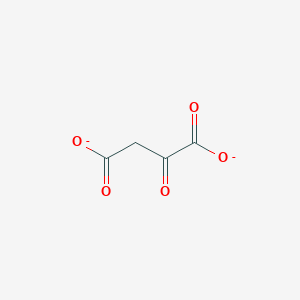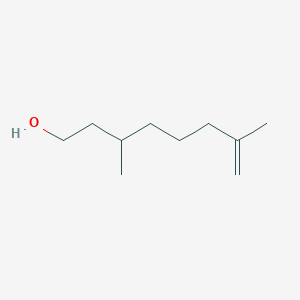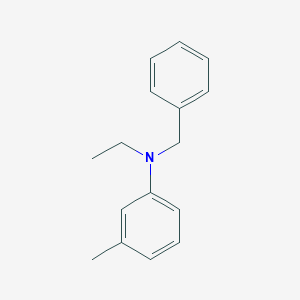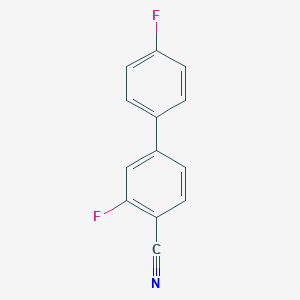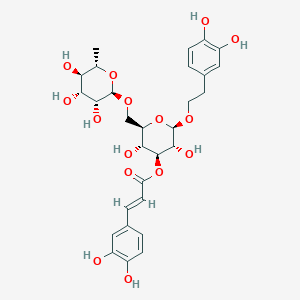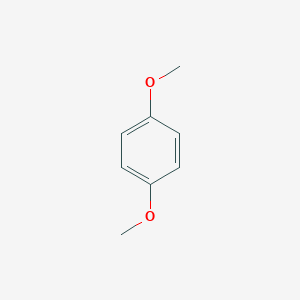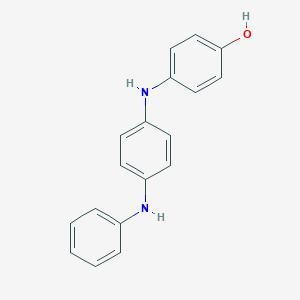
p-(p-Anilinoanilino)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-(p-Anilinoanilino)phenol, commonly known as DAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DAPA is a dye molecule that belongs to the family of azo dyes, which are widely used in the textile industry. However, recent studies have shown that DAPA has a wide range of properties that make it useful in other areas, such as biomedical research.
作用机制
The mechanism of action of DAPA is not fully understood. However, it is believed that the molecule interacts with biological molecules such as proteins and nucleic acids through hydrogen bonding and electrostatic interactions. This interaction leads to a change in the fluorescence properties of DAPA, which can be used to detect and quantify the presence of biomolecules in a sample.
生化和生理效应
DAPA has been shown to have a low toxicity profile and does not have any significant adverse effects on biological systems. It has been used in various in vitro and in vivo studies to investigate the physiological effects of different compounds on biological systems.
实验室实验的优点和局限性
DAPA has several advantages over other fluorescent probes, such as its high quantum yield, stability, and ease of conjugation to biomolecules. However, it also has some limitations, such as its sensitivity to pH and temperature changes, which can affect its fluorescence properties.
未来方向
There are several future directions for research on DAPA. One area of research is the development of new conjugation methods to improve its specificity and sensitivity in imaging applications. Another area of research is the investigation of its potential applications in drug delivery and therapeutic interventions.
Conclusion:
In conclusion, DAPA is a promising molecule with a wide range of applications in biomedical research. Its unique properties make it an ideal candidate for imaging and detection applications. Further research is needed to fully understand its mechanism of action and to develop new methods for its conjugation and application in biological systems.
合成方法
The synthesis of DAPA involves the reaction between p-phenylenediamine and p-nitrophenol in the presence of a reducing agent. The reaction leads to the formation of an azo compound, which is then reduced to DAPA. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学研究应用
DAPA has been extensively studied for its potential applications in biomedical research. One of the most significant areas of research is its use as a fluorescent probe for imaging biological samples. DAPA has a high quantum yield and can be easily conjugated to biomolecules, making it an ideal candidate for imaging applications.
属性
CAS 编号 |
101-74-6 |
|---|---|
产品名称 |
p-(p-Anilinoanilino)phenol |
分子式 |
C18H16N2O |
分子量 |
276.3 g/mol |
IUPAC 名称 |
4-(4-anilinoanilino)phenol |
InChI |
InChI=1S/C18H16N2O/c21-18-12-10-17(11-13-18)20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19-21H |
InChI 键 |
JWKZWDVKRDSMLD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)O |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)O |
其他 CAS 编号 |
101-74-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



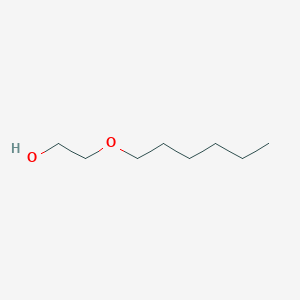
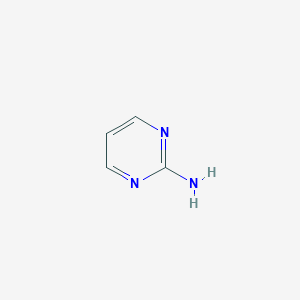
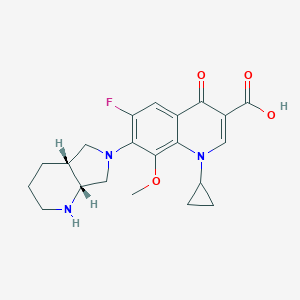
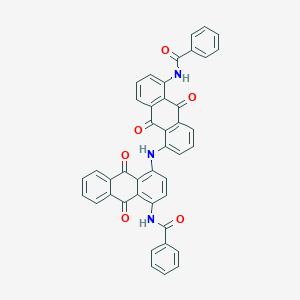
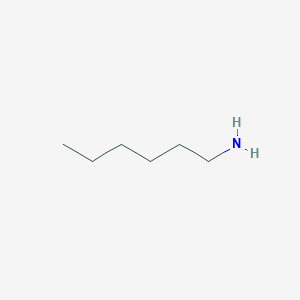
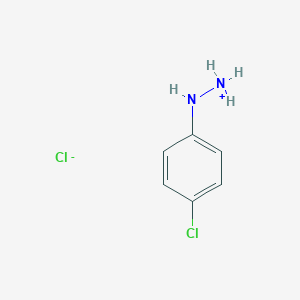
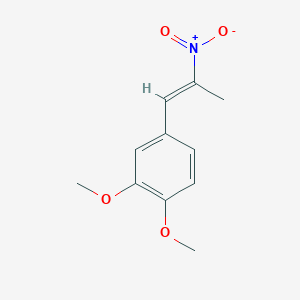
![3-[4-(Methylsulfanyl)phenyl]phenylacetic acid](/img/structure/B90223.png)
